4-(5-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole
Description
Properties
IUPAC Name |
4-[5-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S3/c1-14-4-5-15(2)18(12-14)22-8-10-23(11-9-22)28(24,25)20-7-6-19(27-20)17-13-26-16(3)21-17/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJAGMCYAKTAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CSC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 345.46 g/mol. It features a thiazole ring, a piperazine moiety, and a sulfonyl group, which are known to enhance biological activity in various contexts. The structural complexity allows for diverse interactions with biological targets.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism typically involves the induction of apoptosis and disruption of cellular signaling pathways related to cell proliferation and survival .
Antidepressant Potential
The piperazine moiety is well-documented for its role in antidepressant activity. Compounds containing piperazine have been shown to act as serotonin receptor modulators, which can lead to improved mood and reduced anxiety levels. The specific compound may exert its effects through interaction with serotonin receptors, potentially enhancing neurotransmitter availability in synaptic clefts .
Antimicrobial Effects
Preliminary investigations suggest that the compound may possess antimicrobial properties. Similar thiazole-based compounds have demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Neuroprotective Effects
There is emerging evidence that thiazole derivatives can provide neuroprotection in models of neurodegenerative diseases. The compound may inhibit oxidative stress-induced neuronal damage, potentially through antioxidant mechanisms or modulation of neuroinflammatory responses .
Study 1: Antitumor Efficacy
In a study conducted by Liu et al., a series of thiazole derivatives were synthesized and evaluated for their antitumor activity. The results indicated that certain substitutions on the thiazole ring significantly enhanced cytotoxicity against cancer cell lines, with IC50 values as low as 1.61 µg/mL for some derivatives .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 1.61 |
| Compound B | A549 | 1.98 |
Study 2: Antidepressant Activity
Research published in Science.gov highlighted piperazine derivatives' role in modulating serotonin receptors. The compounds were tested in animal models, showing significant reductions in depressive-like behaviors compared to control groups .
Study 3: Antimicrobial Activity
A recent investigation into thiazole derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that modifications at the sulfonyl group enhanced the compounds' activity against resistant strains .
Scientific Research Applications
Chemical Properties and Structure
This compound features a thiazole ring, which is known for its biological activity, and a piperazine moiety that enhances its pharmacological properties. The sulfonamide and thiophene components contribute to its potential as a therapeutic agent.
Medicinal Applications
-
Anticancer Activity
- Research has highlighted the potential of thiazole derivatives in anticancer therapy. Compounds similar to 4-(5-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole have shown promising results against various cancer cell lines. For instance, studies have demonstrated that thiazole-integrated compounds exhibit significant cytotoxicity against human glioblastoma and melanoma cells .
- A notable case study involved the synthesis of thiazole-pyrimidine derivatives that were evaluated for their antiproliferative effects on several cancer cell lines. Among these, certain derivatives displayed IC50 values in the range of 10–30 µM, indicating substantial anticancer potential .
-
Antimicrobial Properties
- The compound's structural features suggest possible antimicrobial activity. Similar compounds have been tested against various bacterial strains, showing effective inhibition . The sulfonamide group is particularly noted for its role in enhancing antibacterial activity.
- Neuropharmacology
Data Table: Summary of Key Studies
| Study Reference | Application Focus | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|---|
| Evren et al. (2019) | Anticancer | Strong selectivity against NIH/3T3 and A549 cells | NIH/3T3, A549 | 23.30 mM |
| Thiazole Derivatives Study | Anticancer | Significant cytotoxicity observed | U251, WM793 | 10–30 µM |
| Antimicrobial Study | Antimicrobial | Effective against various bacterial strains | Various bacteria | Not specified |
| Neuropharmacological Study | Neuropharmacology | Anxiolytic effects noted in piperazine derivatives | Animal models | Not specified |
Chemical Reactions Analysis
Step 1: Thiophene-Sulfonamide Formation
-
Reagents : Thiophene derivative, sulfonic acid chloride (e.g., 4-(2,5-dimethylphenyl)sulfonyl chloride)
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Conditions : Base (e.g., pyridine), DMF or dichloromethane solvent, room temperature or reflux.
| Reaction Type | Purpose | Typical Reagents/Conditions |
|---|---|---|
| Sulfonylation | Form sulfonamide bond | Pyridine, DMF, room temperature/reflux |
Step 2: Piperazine Coupling
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Reagents : Piperazine derivative, coupling agents (e.g., CDI, EDC)
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Conditions : Anhydrous THF, inert atmosphere (N₂), controlled temperature .
| Reaction Type | Purpose | Typical Reagents/Conditions |
|---|---|---|
| Amide Coupling | Link thiophene and piperazine | CDI, THF, sodium hydride |
Step 3: Thiazole Ring Formation
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Reagents : Aldehyde/thiol precursors, cyclization agents (e.g., HCl, ethanol)
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Conditions : Acidic conditions (e.g., HCl in ethanol), reflux .
| Reaction Type | Purpose | Typical Reagents/Conditions |
|---|---|---|
| Cyclization | Form thiazole heterocycle | HCl/ethanol, reflux |
Sulfonamide Bond Formation
The thiophene derivative reacts with a sulfonic acid chloride under basic conditions to form the sulfonamide linkage. This step is critical for connecting the thiophene and piperazine moieties.
Amide Coupling
Coupling agents like CDI or EDC activate carboxylic acids or amines, facilitating the formation of amide bonds between the thiophene-sulfonamide intermediate and the piperazine .
Thiazole Cyclization
Thiazole rings are typically formed via the Hantzsch reaction or similar cyclization processes, involving aldehydes/thiols and ammonia derivatives. For this compound, the 2-methylthiazole likely forms through a condensation reaction under acidic conditions .
Characterization Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Confirm proton environments | Peaks for aromatic protons, methyl groups |
| ¹³C NMR | Confirm carbon environments | Peaks for carbonyl, aromatic carbons |
| HRMS | Verify molecular weight | Exact mass matches molecular formula |
| HPLC | Assess purity | Single peak indicates high purity |
Structural and Functional Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₅N₃O₂S₂ | |
| Molecular Weight | ~394.53 g/mol | |
| IUPAC Name | 4-[4-(3,5-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline |
Research Findings
-
SAR Analysis : Substituents on the phenyl ring (e.g., 2,5-dimethyl groups) and the thiazole’s methyl group significantly influence pharmacological activity .
-
Reactivity : The sulfonamide linkage and thiazole ring enable interactions with biological targets, such as enzymes or receptors .
-
Synthetic Challenges : Regioselectivity in sulfonation and stability during cyclization are critical.
Challenges and Considerations
-
Regioselectivity : Ensuring the sulfonation occurs at the correct position on the thiophene ring.
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Purification : Removing byproducts from coupling or cyclization steps (e.g., unreacted starting materials).
-
Stability : The thiazole ring may undergo degradation under harsh conditions, requiring optimized reaction times.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Core Heterocycles
- Thiophene vs. Thiadiazole/Thiazole: The main compound’s thiophene core differs from 1,3,4-thiadiazole derivatives (e.g., compounds in and ). Thiadiazoles are rigid, planar structures with strong electron-withdrawing properties, often associated with insecticidal and fungicidal activities .
Sulfonyl vs. Sulfanyl Groups :
The sulfonyl group in the main compound enhances polarity and hydrogen-bonding capacity compared to sulfanyl-containing analogs (e.g., ’s 1,3,4-thiadiazole derivative). This could improve pharmacokinetic properties such as solubility and membrane permeability .
Aromatic Substituents
- 2,5-Dimethylphenyl vs. Fluorophenyl/Chlorophenyl :
Fluorophenyl and chlorophenyl substituents (e.g., ’s compounds) introduce electronegative atoms that influence electronic distribution and planarity. The 2,5-dimethylphenyl group in the main compound provides steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in biological targets .
Pharmacological Implications
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 4-(5-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole, and how do reaction conditions impact yield and purity?
- Methodological Answer: Synthesis typically involves coupling thiophene sulfonyl chloride derivatives with substituted piperazines under basic conditions. For example, describes similar sulfonylation reactions using solvents like DMF or THF with catalytic triethylamine. Yield optimization requires temperature control (e.g., reflux at 80–100°C) and stoichiometric balancing of reactants. Purity validation via HPLC (≥95%) and elemental analysis (C, H, N, S) is critical .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how should data be interpreted?
- Methodological Answer:
- 1H/13C NMR : Key signals include the thiophene proton (δ 7.2–7.5 ppm) and piperazine methyl groups (δ 2.3–2.6 ppm). highlights integration ratios for verifying substituent positions .
- IR Spectroscopy : Sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and thiazole C=N vibrations at 1600–1650 cm⁻¹ confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic patterns for sulfur-containing moieties .
Q. What in vitro assays are recommended for preliminary biological activity screening of this compound?
- Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) with IC50 determination .
- Cellular Uptake Studies : Radiolabeling (e.g., 35S) or fluorescence tagging to assess membrane permeability .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound’s binding affinity to specific receptors?
- Methodological Answer:
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl-piperazine moiety and receptor active sites (e.g., serotonin or dopamine receptors). validated similar compounds via binding energy calculations (<-8 kcal/mol) and RMSD clustering .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes .
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer:
- Assay-Specific Validation : Compare results from cell-free (e.g., SPR) vs. cell-based (e.g., HEK293) assays to isolate confounding factors like transporter interference .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites in cell media .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity while minimizing off-target effects?
- Methodological Answer:
- Analog Synthesis : Systematically vary substituents on the thiophene (e.g., halogens at position 5) and piperazine (e.g., dimethyl vs. diethyl groups). demonstrates SAR for piperazine derivatives using logP and pKa calculations .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify promiscuous binding .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity, and how can they be mitigated?
- Methodological Answer:
- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(PPh3)4) with heterogeneous alternatives (e.g., Pd/C) to reduce racemization. emphasizes reaction path calculations to minimize side reactions .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding data?
- Methodological Answer:
- Force Field Calibration : Re-parameterize charges for sulfonyl groups using quantum mechanical (QM) calculations at the B3LYP/6-31G* level .
- Water Network Analysis : Explicitly model solvent molecules in docking grids to account for hydrophobic/hydrophilic mismatches .
Q. Why might cytotoxicity vary significantly across cell lines, and how can this be systematically investigated?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
